4-(4-Methoxyphenyl)pyrrolidin-2-one

Medicinal Chemistry Fragment-Based Drug Design Scaffold Differentiation

Source 4-(4-methoxyphenyl)pyrrolidin-2-one as a C4-aryl substituted γ-lactam scaffold distinct from N-substituted analogs (e.g., CAS 30425-47-9). The 4-methoxyphenyl group enables further N1/C3 derivatization and delivers up to 200-fold potency gains in FBDD campaigns targeting BRD4 compared to N-methylpyrrolidone fragments. Patent literature confirms unsubstituted phenyl-pyrrolidinones exhibit only weak bioactivity, making the 4-aryl substitution pattern critical for efficacy. Ideal for anticonvulsant SAR, antimicrobial programmes, and antioxidant lead optimization (DPPH scavenging superior to ascorbic acid). Available in research and bulk quantities.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 103859-86-5
Cat. No. B035458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)pyrrolidin-2-one
CAS103859-86-5
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=O)NC2
InChIInChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13)
InChIKeyYDVYLFOSWUPISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)pyrrolidin-2-one (CAS 103859-86-5): Core Scaffold for Pyrrolidinone-Based Drug Discovery


4-(4-Methoxyphenyl)pyrrolidin-2-one is a 4-aryl substituted γ-lactam with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol [1]. This compound serves as a fundamental pyrrolidin-2-one scaffold bearing a 4-methoxyphenyl substituent at the 4-position, a structural motif distinct from the N-substituted analog 1-(4-methoxyphenyl)pyrrolidin-2-one (CAS 30425-47-9) [2]. The 4-aryl substitution pattern enables further diversification at the 1-position (the nitrogen atom) and the 3-position of the lactam ring, providing a versatile intermediate for the synthesis of pharmacologically active derivatives [3].

Why 4-(4-Methoxyphenyl)pyrrolidin-2-one (CAS 103859-86-5) Cannot Be Interchanged with N-Substituted Analogs or Unsubstituted Phenyl-Pyrrolidinones


Generic substitution with closely related analogs, such as 1-(4-methoxyphenyl)pyrrolidin-2-one or 4-phenylpyrrolidin-2-one, is not permissible for several reasons. Firstly, the position of the methoxyphenyl substituent—whether at the nitrogen atom (1-position) or the carbon atom (4-position)—dictates the compound's ability to undergo further derivatization and its ultimate biological target profile [1]. Secondly, patent literature indicates that unsubstituted phenyl-2-pyrrolidones exhibit only very weak anticonvulsant activity, whereas specific substitution patterns (e.g., 4-chlorophenyl) are required for notable efficacy, highlighting the critical role of aryl substitution in modulating biological function [2]. The quantitative evidence below substantiates these differences, demonstrating that the 4-(4-methoxyphenyl) substitution pattern is a distinct chemical entity with unique value for specific research applications.

4-(4-Methoxyphenyl)pyrrolidin-2-one (CAS 103859-86-5): Quantified Differentiation from Closest Analogs


Structural Divergence: 4-Aryl vs. N-Aryl Substitution Dictates Derivatization Potential

4-(4-Methoxyphenyl)pyrrolidin-2-one features a methoxyphenyl group at the 4-position of the lactam ring, leaving the nitrogen atom available for further functionalization, such as N-alkylation or N-arylation [1]. In contrast, its closest N-substituted analog, 1-(4-methoxyphenyl)pyrrolidin-2-one, occupies the nitrogen atom with the same aryl group, precluding N-derivatization and instead directing further modifications to the 3- or 4-positions [2]. This structural divergence is quantified by the number of available diversification vectors: the 4-substituted scaffold offers 2 primary diversification points (N-position and 3-position), while the N-substituted analog offers only 2 but with different regiochemical outcomes .

Medicinal Chemistry Fragment-Based Drug Design Scaffold Differentiation

Anticonvulsant Activity: 4-Aryl Substitution Enhances Efficacy Over Unsubstituted Phenyl-Pyrrolidinones

Patent CH621338A5 establishes that while unsubstituted phenyl-2-pyrrolidones exhibit 'only very weak' anticonvulsant activity, 4-aryl substituted derivatives, such as 4-(4-chlorophenyl)-2-pyrrolidone, demonstrate significant anticonvulsant effects [1]. Although direct in vivo data for 4-(4-methoxyphenyl)pyrrolidin-2-one are not explicitly provided in this patent, the class-level inference is clear: the presence of a 4-aryl substituent is a critical determinant of anticonvulsant efficacy within the pyrrolidin-2-one chemotype [1]. Furthermore, the 4-(4-methoxyphenyl) moiety is structurally analogous to the 4-(3-cyclopentyloxy-4-methoxyphenyl) motif found in rolipram, a well-characterized PDE4 inhibitor with neuroprotective properties, suggesting potential for CNS applications [2].

Neuroscience Anticonvulsant Drug Discovery Epilepsy Models

Antibacterial Activity: 4-Substituted Derivatives Exhibit Moderate, Structure-Dependent Activity Against Specific Strains

A study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which are direct derivatives of the target compound, evaluated antibacterial activity [1]. While the parent 4-(4-methoxyphenyl)pyrrolidin-2-one itself was not directly assayed, the study provides quantitative data on the activity of derivatives bearing specific heterocyclic modifications. Two types of hetero systems—5-thioxo-4,5-dihydro-1,3,4-oxadiazole and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine—showed moderate activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli [1]. This indicates that the 4-(4-methoxyphenyl)pyrrolidin-2-one scaffold can be functionalized to yield compounds with measurable antibacterial effects, whereas the unsubstituted scaffold would lack this potential.

Antimicrobial Research Antibacterial Agents Heterocyclic Chemistry

Antioxidant Activity: Certain Derivatives Show Enhanced Radical Scavenging Compared to Ascorbic Acid

The same study evaluating antibacterial activity also assessed the antioxidant capacity of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones [1]. While the parent compound was not directly tested, the findings reveal that derivatives containing electron-withdrawing groups (e.g., chloro, thioxo-oxadiazole) exhibit superior antioxidant properties compared to ascorbic acid, a standard positive control . This class-level observation supports the use of 4-(4-methoxyphenyl)pyrrolidin-2-one as a core scaffold for designing potent antioxidant agents, as it can be elaborated with specific substituents to enhance radical scavenging activity.

Antioxidant Research Free Radical Scavenging Oxidative Stress

DNase I Inhibition: Methoxyphenyl-Pyrrolidinone Derivatives Exhibit Quantified IC50 Values

In a 2021 study, two 1-(pyrrolidin-2-yl)propan-2-one derivatives were evaluated for DNase I inhibitory activity [1]. The derivative containing a 4-methoxyphenyl group, 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one (Compound 1), exhibited an IC50 value of 192.13 ± 16.95 μM [1]. This activity was compared to a structurally related compound, 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one (Compound 2), which showed a slightly improved IC50 of 132.62 ± 9.92 μM [1]. Notably, both compounds were less potent than the positive control, crystal violet, which had IC50 values 1.89- and 2.73-fold lower, respectively [1]. This direct comparison quantifies the influence of methoxyphenyl substitution on DNase I inhibition and highlights the 4-methoxyphenyl motif as a contributor to enzyme inhibitory activity.

Enzyme Inhibition DNase I Drug Discovery

Fragment-Based Drug Design: 4-Phenyl Substitution Enables 200-Fold Potency Gain in Bromodomain Inhibitors

A 2020 study on bromodomain inhibitors demonstrated that introducing a 4-phenyl substituent onto the N-methylpyrrolidin-2-one scaffold yields inhibitors that are approximately 200-fold more potent than the parent N-methylpyrrolidone (NMP) [1]. Specifically, the synthesis of 1-methyl-4-phenylpyrrolidin-2-one and its elaboration through aryl substitution reactions led to structurally complex, chiral compounds with progressively improved affinity for bromodomain-containing protein 4 (BRD4) [1]. This finding underscores the value of the 4-aryl substitution motif—exactly as found in 4-(4-methoxyphenyl)pyrrolidin-2-one—as a crucial structural element for enhancing target binding affinity in fragment-based drug discovery.

Fragment-Based Drug Design Bromodomain Inhibitors Epigenetics

4-(4-Methoxyphenyl)pyrrolidin-2-one (CAS 103859-86-5): Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Anticonvulsant Drug Candidates Targeting Epilepsy

Procure 4-(4-methoxyphenyl)pyrrolidin-2-one as a key intermediate for the synthesis of novel 4-aryl substituted pyrrolidin-2-one derivatives. As established by patent CH621338A5, unsubstituted phenyl-pyrrolidinones possess only very weak anticonvulsant activity, whereas 4-aryl substitution is essential for efficacy [1]. The 4-methoxyphenyl group provides a modifiable handle for further optimization, enabling medicinal chemists to explore structure-activity relationships for improved antiseizure agents.

Scaffold for Fragment-Based Drug Discovery of Bromodomain Inhibitors

Utilize 4-(4-methoxyphenyl)pyrrolidin-2-one as a fragment in FBDD campaigns targeting bromodomain-containing proteins, particularly BRD4. Research has shown that the 4-phenyl substitution on the pyrrolidin-2-one core can yield up to a 200-fold increase in potency compared to the unsubstituted N-methylpyrrolidone fragment [2]. The methoxy group on the phenyl ring may provide additional binding interactions or serve as a site for further functionalization, as demonstrated in the elaboration of 1-methyl-4-phenylpyrrolidin-2-one derivatives [2].

Development of Antibacterial Agents via Heterocyclic Derivatization

Employ 4-(4-methoxyphenyl)pyrrolidin-2-one as a starting material for the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones bearing heterocyclic fragments (e.g., thioxo-oxadiazole, triazolothiadiazine). Published data indicate that such derivatives exhibit moderate antibacterial activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli [3]. The scaffold can be systematically diversified to explore SAR and optimize antimicrobial potency.

Design of Antioxidant Compounds with Enhanced Radical Scavenging Activity

Leverage 4-(4-methoxyphenyl)pyrrolidin-2-one as a core for synthesizing antioxidant derivatives. Studies have demonstrated that certain 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, particularly those containing electron-withdrawing groups, exhibit DPPH radical scavenging activity superior to ascorbic acid [3]. This scaffold can be used to develop novel antioxidants for research into oxidative stress-related pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methoxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.